Methyl 2-[4-(Methylsulfonamido)phenyl]acetate
Description
Methyl 2-[4-(Methylsulfonamido)phenyl]acetate (CAS: 57486-70-1) is an organic compound featuring a phenylacetate backbone modified with a methylsulfonamido group at the para position of the aromatic ring. Its molecular formula is C₁₀H₁₃NO₅S, with a molecular weight of 259.28 g/mol. This compound is synthesized through sulfonamide coupling reactions, as evidenced by its preparation from intermediates like compound 25 in a 90% yield . Key spectral data include:
- ¹H NMR (CDCl₃): δ 7.22 (d, J = 9.0 Hz, 2H), 6.88 (d, J = 9.0 Hz, 2H), 4.65 (s, 2H), 3.83 (s, 3H, OCH₃), 2.96 (s, 3H, SO₂NCH₃) .
- ¹³C NMR: δ 169.5 (ester carbonyl), 155.8 (Ar-O), 130.6–115.6 (aromatic carbons), 65.5 (CH₂O), 52.5 (OCH₃), 38.7 (SO₂NCH₃) .
It is commercially available in >97% purity for research use, with solubility optimized in DMSO (10 mM stock) and storage recommendations at -80°C (6-month stability) . Applications span medicinal chemistry (e.g., allosteric modulator synthesis ) and material science due to its sulfonamide pharmacophore .
Properties
IUPAC Name |
methyl 2-[4-(methanesulfonamido)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-15-10(12)7-8-3-5-9(6-4-8)11-16(2,13)14/h3-6,11H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYOSZSOSUVEMFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301250116 | |
| Record name | Methyl 4-[(methylsulfonyl)amino]benzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301250116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57486-70-1 | |
| Record name | Methyl 4-[(methylsulfonyl)amino]benzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57486-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-[(methylsulfonyl)amino]benzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301250116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(Methylsulfonamido)phenyl]acetate typically involves the reaction of 4-(Methylsulfonamido)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process . The product is then purified through recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability of the compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(Methylsulfonamido)phenyl]acetate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride; anhydrous conditions.
Substitution: Halogenating agents (e.g., bromine, chlorine); solvent conditions such as dichloromethane.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Antimicrobial Properties
Research has shown that derivatives of Methyl 2-[4-(Methylsulfonamido)phenyl]acetate exhibit significant antimicrobial activity. In particular, studies have focused on the compound's efficacy against various bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrate that it can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators, making it a potential candidate for treating inflammatory diseases .
Antagonistic Activity
Notably, this compound has shown promise as a TRPV1 antagonist. TRPV1 is a receptor involved in pain sensation and inflammation. Compounds with similar structures have demonstrated potent antagonism against TRPV1, providing insights into their potential use in pain management therapies .
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, derivatives of this compound were tested against multi-drug resistant strains of Staphylococcus aureus. Results indicated that certain derivatives exhibited MIC values lower than traditional antibiotics, suggesting a new avenue for treatment options in antibiotic resistance cases .
Case Study 2: Anti-inflammatory Research
A recent investigation into the anti-inflammatory effects of this compound revealed its ability to reduce edema in animal models. The study highlighted its potential as a non-steroidal anti-inflammatory drug (NSAID), providing a foundation for further clinical trials aimed at evaluating its safety and efficacy in humans .
Summary of Applications
| Application Area | Description |
|---|---|
| Antimicrobial Activity | Effective against resistant bacterial strains; potential for new antibiotics |
| Anti-inflammatory Effects | Inhibition of COX enzymes; potential NSAID development |
| Pain Management | TRPV1 antagonism; implications for chronic pain therapies |
Mechanism of Action
The mechanism of action of Methyl 2-[4-(Methylsulfonamido)phenyl]acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it may interact with cellular receptors to modulate signaling pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
Key Observations:
Backbone Flexibility : Unlike naphthalene-based analogues (e.g., 48v), the target compound’s phenylacetate structure offers simpler synthetic routes and lower molecular weight, enhancing solubility .
Ester Group Impact : Methyl esters (target compound) provide higher metabolic stability compared to propyl esters (e.g., ), which may degrade faster in vivo.
Key Observations:
Table 3: Solubility and Stability Data
Biological Activity
Methyl 2-[4-(Methylsulfonamido)phenyl]acetate (CAS No. 57486-70-1) is a compound of interest due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₁₃NO₄S
- Molecular Weight : 243.28 g/mol
- LogP : 1.93 (indicating moderate lipophilicity)
This compound exhibits its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. Its selectivity for COX-2 over COX-1 suggests a potential for reduced gastrointestinal side effects compared to traditional NSAIDs like indomethacin .
- Antimicrobial Activity : Studies indicate that this compound possesses significant antibacterial properties against various strains, including MRSA, E. coli, K. pneumoniae, and A. baumannii. The minimal inhibitory concentrations (MIC) for these bacteria are comparable to established antibiotics .
- Cellular Mechanisms : At the cellular level, the compound interacts with key proteins and enzymes, influencing pathways related to inflammation and cell proliferation. It can alter gene expression linked to apoptosis and cell cycle regulation.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Efficacy Study :
- COX Inhibition Study :
-
Toxicology Assessment :
- Dosage studies in animal models indicated that while lower doses exhibit therapeutic benefits, higher doses could lead to hepatotoxicity and nephrotoxicity, emphasizing the need for careful dosage management in therapeutic applications.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound suggests good bioavailability due to its moderate lipophilicity (LogP = 1.93). The compound is expected to be metabolized primarily through hepatic pathways, with potential interactions with cytochrome P450 enzymes influencing its efficacy and safety profile.
Q & A
Q. What are the standard synthetic routes for Methyl 2-[4-(Methylsulfonamido)phenyl]acetate, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound can be synthesized via sulfonamide coupling reactions. A representative method involves reacting 4-aminophenylacetic acid derivatives with methylsulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide intermediate, followed by esterification with methanol under acidic conditions . Optimization strategies include:
- Temperature Control : Maintaining 0–5°C during sulfonylation to minimize side reactions.
- Catalyst Use : Employing DMAP (4-dimethylaminopyridine) to enhance esterification efficiency.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) to isolate the product with ≥95% purity.
Yield improvements (e.g., from 70% to 85%) are achievable by adjusting stoichiometric ratios and reaction times .
Q. How is this compound characterized to confirm structural integrity and purity?
- Methodological Answer : Key analytical techniques include:
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., methylsulfonamido group at δ 2.96 ppm for H and δ 38.7 ppm for C) .
- HRMS : High-resolution mass spectrometry for exact mass confirmation (e.g., calculated m/z 259.0514 for CHNOS) .
- HPLC : Purity assessment using reverse-phase columns (C18, acetonitrile/water gradient) with UV detection at 254 nm .
Q. What are the stability and storage requirements for this compound in long-term studies?
- Methodological Answer : The compound is stable for ≥5 years when stored at –20°C in airtight, light-resistant containers. Degradation risks include hydrolysis of the ester group under humid conditions. Stability testing via:
- Accelerated Aging : Thermal stress tests (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor decomposition .
- Lyophilization : For aqueous solutions, freeze-drying preserves integrity .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its biological activity, and what computational tools support this design?
- Methodological Answer : Modifications such as replacing the methyl ester with a propyl group or introducing electron-withdrawing substituents (e.g., trifluoromethoxy) can alter bioavailability and target binding . Computational approaches include:
- Docking Studies : Using AutoDock Vina to predict interactions with enzymes (e.g., cytochrome P450 isoforms) .
- QSAR Modeling : Correlating substituent electronic parameters (Hammett σ) with activity trends .
Example: Propyl analogs showed 2.3-fold higher binding affinity in allosteric modulator assays .
Q. How do conflicting spectral data (e.g., NMR shifts) arise in derivatives of this compound, and how can they be resolved?
- Methodological Answer : Discrepancies often stem from:
- Solvent Effects : CDCl vs. DMSO-d can cause δ variations up to 0.5 ppm.
- Tautomerism : Keto-enol tautomerism in acetoacetate derivatives may produce split peaks .
Resolution strategies: - Variable Temperature NMR : To identify dynamic equilibria.
- 2D NMR (COSY, HSQC) : For unambiguous assignment of coupled protons and carbons .
Q. What metabolic pathways involve this compound, and how do hydroxylation sites impact enzyme inhibition?
- Methodological Answer : Primary metabolism occurs via hepatic CYP3A4/2D6-mediated hydroxylation at the phenyl ring or sulfonamide group. Hydroxylation at the 4-position increases inhibitory effects on:
Q. What crystallographic challenges arise in resolving the structure of sulfonamide-containing derivatives, and how are they addressed?
- Methodological Answer : Common issues include:
- Disorder in Sulfonamide Groups : Due to rotational flexibility around the S–N bond.
- Weak Diffraction : Caused by non-crystallinity in ester-linked compounds.
Solutions: - Cryocrystallography : Data collection at 100 K to improve resolution .
- Hirshfeld Surface Analysis : To identify intermolecular interactions (e.g., C–H···O) stabilizing the lattice .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
